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molecular formula C12H12O6 B8730056 3-(1,3-dioxaindan-5-yl)pentanedioic acid

3-(1,3-dioxaindan-5-yl)pentanedioic acid

Cat. No. B8730056
M. Wt: 252.22 g/mol
InChI Key: YTHTZFVMCLFBDB-UHFFFAOYSA-N
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Patent
US06933304B2

Procedure details

Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (19 g) was suspended in ethanol (140 ml) and an aqueous solution of NaOH (50%, 270 ml). The mixture was heated at reflux for one hour. After the mixture was cooled to room temperature, the ethanol was removed under reduced pressure. Then, concentrated HCl was added until pH 1 was achieved while maintaining the temperature below 50° C. The mixture was filtered. The solid was washed with ether. The two layers were separated. The aqueous layer was extracted with ether (3×). The ether layers were combined, dried, and concentrated to give product. 1H NMR (DMSO-d6) δ 12.06 (br s, 2H), 6.88-6.68 (m, 3H), 5.98 (s, 2H), 3.4-3.3 (m, 1H), 2.62-2.42 (m, 4H).
Name
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]3[CH:15]([C:16]([O:18]CC)=[O:17])C(O)(C)CC(=O)[CH:11]3[C:24]([O:26]CC)=[O:25])=[CH:9][C:4]=2[O:3][CH2:2]1.[OH-].[Na+]>C(O)C>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]([CH2:11][C:24]([OH:26])=[O:25])[CH2:15][C:16]([OH:18])=[O:17])=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2C(C(CC(C2C(=O)OCC)(C)O)=O)C(=O)OCC
Step Two
Name
Quantity
270 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Then, concentrated HCl was added until pH 1
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 50° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The solid was washed with ether
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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